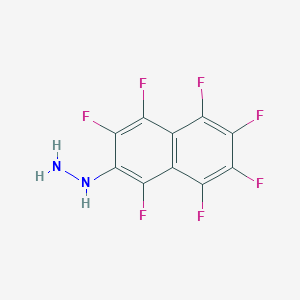

(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)hydrazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of HFNNH involves several steps. Researchers have explored various methods to access this scaffold. One notable approach is the use of 3-amino-1,2,4-triazole as a key building block. This strategy allows for the construction of the heptafluoronaphthalene ring system while incorporating the hydrazine functionality. Further optimization and exploration of efficient methodologies are essential for discovering new drug candidates based on this scaffold .

Molecular Structure Analysis

The molecular structure of HFNNH consists of a heptafluoronaphthalene ring fused to a hydrazine group. The fluorine atoms contribute to its unique properties, affecting both reactivity and pharmacological activity. The arrangement of atoms and bonds within the molecule influences its interactions with biological receptors and potential therapeutic effects .

Chemical Reactions Analysis

HFNNH can participate in various chemical reactions due to its functional groups. These reactions may include substitution , oxidation , and reduction processes. Researchers have explored the reactivity of HFNNH derivatives to create novel compounds with improved properties. Investigating its behavior under different reaction conditions is crucial for expanding its synthetic utility .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensors

Fluorescent Probes for Hydrazine Detection : A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, a highly active alkali used in various industries. The probe, based on an intramolecular charge transfer (ICT) pathway, showed low cytotoxicity and high sensitivity, making it suitable for environmental and biological applications, including fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Chemosensor for Cobalt Detection : Patil et al. (2014) developed a chemosensor for detecting cobalt in semi-aqueous media. This sensor is based on the structural design of hydrazine derivatives and exhibits a color change visible to the naked eye, indicating its potential for environmental monitoring (Patil et al., 2014).

Phthalimide-Functionalized Framework for Hydrazine Detection : A 2019 study by Sk et al. described the creation of a phthalimide-functionalized metal-organic framework for hydrazine detection. This framework was effective in monitoring hydrazine in both aqueous phases and living cells, highlighting its utility in medical and environmental fields (Sk et al., 2019).

Antimicrobial Activities

- Antibacterial and Antifungal Properties : Bharti et al. (2010) synthesized hydrazine derivatives with significant antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents (Bharti et al., 2010).

Medical Imaging and Sensing

- Imaging of Hydrazine in Living Cells : Chen et al. (2017) developed a fluorescent probe for hydrazine that was successfully applied for imaging in living cells. This highlights the role of hydrazine derivatives in medical diagnostics and research (Chen et al., 2017).

Analytical Chemistry

- Detection of Trace Water in Methanol : Fegade et al. (2015) created a chemosensor for detecting trace water content in methanol. This sensor is based on a novel receptor design incorporating hydrazine, demonstrating its application in analytical chemistry (Fegade et al., 2015).

Biological Activities

Antibacterial and Hemolytic Activity : A study by Ibrahim et al. (2018) on novel ligand metal complexes with hydrazine demonstrated promising antibacterial activity and provided insights into their potential medical applications (Ibrahim et al., 2018).

Detection of Hydrazine in Biological Systems : Hu et al. (2021) synthesized a fluorescent probe derived from 3-hydroxyphthalimide for hydrazine detection, which can be used in environmental and biological science for hydrazine monitoring (Hu et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1,3,4,5,6,7,8-heptafluoronaphthalen-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F7N2/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(19-18)9(17)5(1)13/h19H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPSMFJIPNPJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)NN)F)F)C(=C(C(=C2F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F7N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305288 | |

| Record name | (1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150-36-3 | |

| Record name | NSC170103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

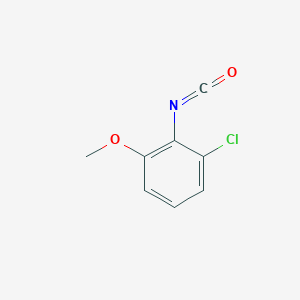

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

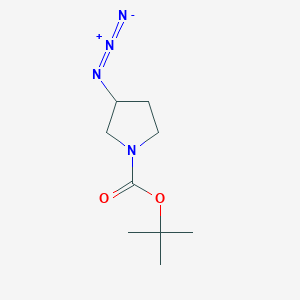

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B3045780.png)